molecular formula C6H2F6N2 B11760548 2-Fluoro-3-pentafluoroethyl-pyrazine

2-Fluoro-3-pentafluoroethyl-pyrazine

Cat. No.: B11760548
M. Wt: 216.08 g/mol
InChI Key: JRKPRMOYNBAKGV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Fluoro-3-pentafluoroethyl-pyrazine is a fluorinated heterocyclic compound with the molecular formula C6H2F6N2. It features a pyrazine ring substituted with a fluoro group at the 2-position and a pentafluoroethyl group at the 3-position.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Fluoro-3-pentafluoroethyl-pyrazine can be achieved through various methods, including:

Industrial Production Methods: Industrial production of this compound may involve large-scale application of the aforementioned synthetic routes, optimized for higher yields and cost-effectiveness. Continuous flow reactors and advanced purification techniques such as crystallization and distillation are often employed to ensure the purity and quality of the final product .

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of 2-Fluoro-3-pentafluoroethyl-pyrazine involves its interaction with specific molecular targets, such as enzymes or receptors, through various pathways:

Comparison with Similar Compounds

Uniqueness: 2-Fluoro-3-pentafluoroethyl-pyrazine stands out due to the combined presence of both fluoro and pentafluoroethyl groups, which impart unique electronic and steric properties. This makes it particularly valuable in applications requiring specific interactions with biological targets or enhanced stability under harsh conditions .

Properties

Molecular Formula

C6H2F6N2

Molecular Weight

216.08 g/mol

IUPAC Name

2-fluoro-3-(1,1,2,2,2-pentafluoroethyl)pyrazine

InChI

InChI=1S/C6H2F6N2/c7-4-3(13-1-2-14-4)5(8,9)6(10,11)12/h1-2H

InChI Key

JRKPRMOYNBAKGV-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C(C(=N1)C(C(F)(F)F)(F)F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.